N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Thiophene Derivative: The thiophene ring can be introduced through various methods, including the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to bacterial enzymes, thereby disrupting essential metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is unique due to its combined structural features of benzothiazole, thiophene, and methoxy-methylphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-13-11-14(7-8-17(13)25-2)12-19(24)23-20-15(9-10-26-20)21-22-16-5-3-4-6-18(16)27-21/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBAAGESJIGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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